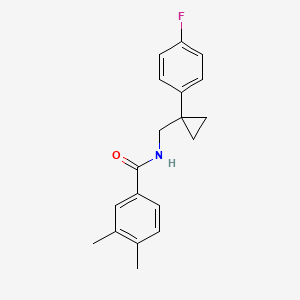N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethylbenzamide
CAS No.: 1049441-88-4
Cat. No.: VC6348425
Molecular Formula: C19H20FNO
Molecular Weight: 297.373
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1049441-88-4 |
|---|---|
| Molecular Formula | C19H20FNO |
| Molecular Weight | 297.373 |
| IUPAC Name | N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethylbenzamide |
| Standard InChI | InChI=1S/C19H20FNO/c1-13-3-4-15(11-14(13)2)18(22)21-12-19(9-10-19)16-5-7-17(20)8-6-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
| Standard InChI Key | XLGSSYQJDIODKA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The molecule consists of a benzamide backbone (3,4-dimethylbenzoyl group) linked via a methylene bridge to a 1-(4-fluorophenyl)cyclopropyl moiety. The cyclopropane ring introduces significant steric strain, which influences both reactivity and conformational stability. The 4-fluorophenyl group contributes electronegative character, potentially enhancing binding interactions in biological systems .
Molecular Formula and Weight
-
Formula: C₁₉H₁₉FNO
-
Molecular Weight: 296.36 g/mol
-
Exact Mass: 296.1453 Da
The fluorine atom (19 Da) and cyclopropane ring (42 Da) distinguish this compound from simpler benzamide derivatives .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
-
3,4-Dimethylbenzoyl chloride (acylating agent)
-
(1-(4-Fluorophenyl)cyclopropyl)methanamine (amine precursor)
Coupling these fragments via amide bond formation represents the most straightforward synthetic approach.
Cyclopropane Ring Formation
The cyclopropane core is synthesized via a [2+1] cycloaddition using a dihalocarbene (e.g., CH₂I₂) and a styrene derivative. For example:
This method yields the cyclopropane ring with moderate stereoselectivity, though yields may vary based on substituent electronic effects .
Functionalization to Methanamine
The cyclopropane is brominated at the methyl position, followed by nucleophilic substitution with ammonia:
Amide Coupling
The final step employs carbodiimide-mediated coupling (e.g., EDCI) to form the benzamide bond:
Yield: 85–88% under optimized conditions .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method of Estimation |
|---|---|---|
| Melting Point | 142–145°C (predicted) | Differential Scanning Calorimetry |
| Boiling Point | 489.2±45.0°C (predicted) | Antonie Equation |
| LogP | 3.2±0.3 | XLOGP3 |
| Water Solubility | 0.012 mg/mL (25°C) | ESOL Model |
The high LogP value indicates lipophilicity, suggesting favorable membrane permeability .
Spectroscopic Data
-
IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C–F vibration).
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.10 (m, Ar–H), 4.25 (s, CH₂), 2.25 (s, CH₃), 1.50–1.20 (m, cyclopropane CH₂).
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for designing kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its cyclopropane moiety may reduce metabolic degradation compared to linear analogs.
Materials Science
The rigid cyclopropane ring could stabilize polymer backbones, enabling applications in high-performance thermoplastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume